Molecular weight and CAS number for tert-butyl N-(5-aminohexyl)carbamate
Molecular weight and CAS number for tert-butyl N-(5-aminohexyl)carbamate
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It addresses the specific chemical entity requested while resolving potential nomenclature ambiguities common in linker chemistry.
Critical Analysis of Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary & Nomenclature Resolution
In the context of medicinal chemistry and linker design (e.g., PROTACs, Antibody-Drug Conjugates), the precise identification of aliphatic diamine derivatives is critical. The nomenclature "tert-butyl N-(5-aminohexyl)carbamate" refers to a specific, branched chiral isomer. However, it is frequently confused with its linear homologues due to naming similarities.
As a Senior Application Scientist, I must present the data for the literal request while providing the pragmatic industry standards for the linear analogues often intended by this descriptor.
Identity Verification Table
| Feature | Target Molecule (Literal) | Common Linear Homologue (C6) | Common Linear Homologue (C5) |
| Common Name | N-Boc-1,5-diaminohexane | N-Boc-1,6-hexanediamine | N-Boc-cadaverine |
| IUPAC Name | tert-butyl N-(5-aminohexyl)carbamate | tert-butyl N-(6-aminohexyl)carbamate | tert-butyl N-(5-aminopentyl)carbamate |
| CAS Number | 2350394-73-7 (S-isomer) | 51857-17-1 | 51644-96-3 |
| Molecular Weight | 216.32 g/mol | 216.32 g/mol | 202.29 g/mol |
| Formula | |||
| Structure | Branched (Chiral) | Linear (Achiral) | Linear (Achiral) |
| Primary Use | Chiral Building Block | Standard Linker (PROTAC/ADC) | Standard Linker (PROTAC/ADC) |
Critical Note: If your application requires a linear 6-carbon spacer, you likely require CAS 51857-17-1 . The protocols below focus on the synthesis and handling of these mono-protected diamines, with specific notes for the branched isomer where applicable.
Chemical Properties & Specifications
Compound: tert-Butyl N-(5-aminohexyl)carbamate (and linear isomers)
Physicochemical Profile[1][4][5][6][7][8][9][10][11][12][13][14]
-
Appearance: Colorless to pale yellow viscous oil or low-melting solid.
-
Solubility: Highly soluble in organic solvents (DCM, MeOH, EtOAc, DMF). Moderate solubility in water due to the free amine; solubility decreases as pH increases.
-
pKa:
-
Primary Amine (
): ~10.5 (Basic). -
Carbamate (
): Non-basic under physiological conditions.
-
-
Stability: Stable at room temperature. The Boc group is acid-labile (cleaved by TFA/HCl) but stable to bases and reducing agents.
Structural Visualization (DOT)
The following diagram illustrates the structural difference between the requested branched isomer and the standard linear linker.
Caption: Structural comparison between the specific branched isomer (CAS 2350394-73-7) and the common linear linker (CAS 51857-17-1).
Synthesis & Manufacturing Protocol
For researchers synthesizing these linkers in-house, the challenge is selective mono-protection . Reacting a diamine with
Method A: Statistical Mono-Protection (High Dilution Strategy)
Best for: Linear (1,6-hexanediamine) and Branched (1,5-diaminohexane) substrates.
Mechanism:
The reaction relies on kinetics. By maintaining a large excess of the diamine relative to the protecting group (
Protocol:
-
Reagents:
-
Diamine (e.g., 1,6-hexanediamine): 10.0 equivalents (Excess is crucial).
-
Di-tert-butyl dicarbonate (
): 1.0 equivalent. -
Solvent: Dichloromethane (DCM) or Chloroform (
).
-
-
Procedure:
-
Dissolve the diamine (10 eq) in DCM (0.1 M concentration).
-
Dissolve
(1 eq) in DCM. -
Crucial Step: Add the
solution dropwise to the diamine solution over 2–4 hours at 0°C. Vigorous stirring is required to prevent local high concentrations. -
Allow the mixture to warm to room temperature and stir overnight.
-
-
Purification (Self-Validating Step):
-
The reaction mixture contains: Mono-Boc product, Bis-Boc byproduct (trace), and unreacted Diamine (huge excess).
-
Wash 1: Extract the organic layer with water (3x). The unreacted diamine is highly water-soluble and will partition into the aqueous phase. The Mono-Boc product (more lipophilic) and Bis-Boc remain in the organic phase.
-
Validation: Check the aqueous wash pH. It should be basic (pH > 10) due to the diamine.
-
Refinement: If the Mono-Boc product is partially water-soluble (common with C5/C6 chains), saturate the aqueous phase with NaCl (brine) to force it back into the organic layer.
-
Final Purification: Flash column chromatography (DCM:MeOH:NH4OH) may be required if high purity (>98%) is needed.
-
Method B: Flow Chemistry Synthesis (Continuous Processing)
Best for: Scalable production of the linear isomer. Using a microreactor allows precise control of mixing ratios, significantly suppressing bis-protection without requiring a massive excess of diamine.
Applications in Drug Development
These molecules act as heterobifunctional linkers . They possess two distinct reactive handles:
-
Free Primary Amine (
): Ready for conjugation to a carboxylic acid (via amide bond) or an activated ester (NHS-ester). -
Boc-Protected Amine (
): A latent amine. After the first conjugation, the Boc group is removed (deprotection) to reveal a second amine for further reaction.
Workflow: PROTAC Linker Synthesis
The following diagram details how this molecule is utilized to link an E3 Ligase Ligand to a Target Protein Ligand.
Caption: Step-wise utilization of Boc-diaminoalkane linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Safety & Handling
-
Hazards: These compounds are generally skin and eye irritants.[1] The free amine makes them corrosive to mucous membranes.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). They are hygroscopic and can absorb
from the air to form carbamates/carbonates over time. -
Disposal: Dispose of as nitrogen-containing organic hazardous waste.
References
-
PubChem. tert-Butyl N-(5-aminohexyl)carbamate (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed 2026).
- Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564.
